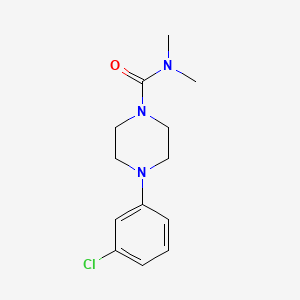![molecular formula C14H20N2O3 B4193712 methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate
Übersicht
Beschreibung
Methyl N-{[(4-methylphenyl)amino]carbonyl}valinate, also known as MPAV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. MPAV is a derivative of valine, an essential amino acid and has a molecular formula of C14H18N2O3.
Wirkmechanismus
The mechanism of action of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to have low toxicity in animal models, indicating its potential as a safe drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-{[(4-methylphenyl)amino]carbonyl}valinate in lab experiments is its ease of synthesis. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate can be synthesized using relatively simple reactions, and the product can be purified using column chromatography. Additionally, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. One limitation of using methyl N-{[(4-methylphenyl)amino]carbonyl}valinate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate. One area of interest is the development of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate-based drug delivery systems. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to form self-assembled nanostructures, which could be used to deliver drugs to specific target sites in the body. Another area of interest is the synthesis of new derivatives of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate with improved properties, such as increased solubility or potency. Finally, the use of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate as a building block for the synthesis of new MOFs with unique properties is an area of active research.
Wissenschaftliche Forschungsanwendungen
Methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has also been investigated for its potential as a drug delivery system due to its ability to form self-assembled nanostructures. In material science, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)carbamoylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(13(17)19-4)16-14(18)15-11-7-5-10(3)6-8-11/h5-9,12H,1-4H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZYEWBTZSREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)


![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)
![methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)


![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)